Bicyclo[2.2.1]heptan-2-ol
Description
Bicyclo[2.2.1]heptan-2-ol belongs to the class of bicyclic alcohols and is structurally characterized by a norbornane (B1196662) skeleton with a hydroxyl group at the 2-position. nih.gov This framework, consisting of a six-membered ring bridged by a single carbon, imparts significant ring strain and conformational rigidity, which are central to its chemical behavior.
A critical aspect of this compound in organic chemistry is its stereoisomerism. The hydroxyl group can exist in two diastereomeric forms: exo and endo. ontosight.ai In the exo isomer, the hydroxyl group is oriented away from the six-membered ring, while in the endo isomer, it is positioned towards it. This stereochemical difference has profound implications for the molecule's reactivity and physical properties. The steric environment of the hydroxyl group differs significantly between the two isomers, influencing their participation in reactions such as oxidations and substitutions. For instance, the exo isomer often exhibits greater reactivity due to the reduced steric hindrance around the hydroxyl group compared to the more sterically encumbered endo isomer.
The position of the hydroxyl group at the C-2 position, a secondary carbon, allows for conformational flexibility that is absent in isomers like Bicyclo[2.2.1]heptan-1-ol or Bicyclo[2.2.1]heptan-7-ol, where the hydroxyl group is located at a bridgehead (tertiary) carbon. This distinction in positioning leads to different chemical reactivities; for example, the secondary alcohol at the C-2 position is more readily oxidized compared to the tertiary alcohol at a bridgehead position. The unique structural and stereochemical features of this compound make it a foundational model for studying the chemistry of bicyclic systems.
| Property | Description |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| Core Structure | Norbornane |
| Key Functional Group | Hydroxyl (-OH) |
| Primary Stereoisomers | exo and endo |
The well-defined three-dimensional structure of this compound makes it a valuable building block in modern organic synthesis. Its rigid framework allows for precise control over the spatial arrangement of functional groups, a crucial aspect in the synthesis of complex target molecules, including natural products and pharmaceuticals. lookchem.comlookchem.com
In the realm of materials science, this compound and its derivatives are utilized as monomers in polymerization reactions. Polymers derived from this bicyclic alcohol can exhibit enhanced thermal stability and unique mechanical properties, making them suitable for applications in high-performance coatings and adhesives.
Furthermore, the chirality of this compound allows for its use as a chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds. lookchem.com The hydroxyl group can be readily converted into other functional groups, providing a versatile handle for further chemical transformations. Common reactions include the oxidation of the hydroxyl group to a ketone (norcamphor), reduction of the corresponding ketone back to the alcohol, and substitution of the hydroxyl group with halides.
Derivatives of this compound are also employed in the study of enzyme mechanisms, where they can act as specific ligands that interact with enzyme active sites. The following table summarizes some of the key research applications of this compound.
| Research Area | Application of this compound |
| Organic Synthesis | A rigid building block for complex molecule and natural product synthesis. lookchem.comnih.gov |
| Polymer Chemistry | A monomer for creating polymers with improved thermal and mechanical properties. |
| Asymmetric Synthesis | A chiral auxiliary to control stereochemistry in chemical reactions. lookchem.com |
| Medicinal Chemistry | A scaffold for the development of potential therapeutic agents. ontosight.ai |
| Biochemical Studies | A precursor for ligands used to study enzyme activity and inhibition. |
Structure
3D Structure
Properties
CAS No. |
497-36-9 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7-/m1/s1 |
InChI Key |
ZQTYQMYDIHMKQB-DSYKOEDSSA-N |
SMILES |
C1CC2CC1CC2O |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@H]2O |
Canonical SMILES |
C1CC2CC1CC2O |
Other CAS No. |
1632-68-4 497-37-0 497-36-9 61277-90-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Advanced Synthesis Methodologies of Bicyclo 2.2.1 Heptan 2 Ol
Chemoenzymatic and Biocatalytic Approaches
Chemoenzymatic and biocatalytic methods offer a powerful and sustainable alternative to classical chemical resolutions. These techniques leverage the high selectivity of enzymes to differentiate between enantiomers, providing access to optically active alcohols and esters under mild reaction conditions.
Lipase-Catalyzed Kinetic Resolution of Racemic Esters
Kinetic resolution using lipases is a widely employed strategy for the separation of racemic mixtures of bicyclo[2.2.1]heptan-2-ol and its derivatives. This method relies on the differential rate of reaction of the two enantiomers with an acyl donor (transesterification) or water (hydrolysis), catalyzed by a lipase (B570770).
One prominent example involves the transesterification of racemic endo-bicyclo-[2.2.1]-heptane-2-ol with 2,2,2-trichloroethylbutyrate in the presence of porcine pancreatic lipase. google.com This process selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol, both in optically active forms. Similarly, lipase from Candida rugosa has been used effectively in the kinetic resolution of related bicyclo[2.2.1]heptan-syn-2,7-diol systems. researchgate.net In a transesterification reaction, this lipase produced the (+)-alcohol with an enantiomeric excess (ee) of over 98% and the corresponding (-)-acetate with an ee greater than 99%, demonstrating a high enantioselectivity (E > 100) at 50% conversion. researchgate.net
The choice of acyl donor can be critical; for instance, complete specificity (E ~ 1000) was achieved in one system when vinyl acetate (B1210297) was used as the acyl donor. researchgate.net These enzymatic resolutions provide a practical route to obtain optically pure norborneols from their racemic esters.
Table 1: Examples of Lipase-Catalyzed Kinetic Resolution
| Enzyme Source | Substrate | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Porcine Pancreatic Lipase | (±)-endo-Bicyclo[2.2.1]heptan-2-ol | Transesterification | Successful resolution of enantiomers. | google.com |
| Candida rugosa Lipase | (±)-Bicyclo[2.2.1]heptan-syn-2,7-diol derivative | Transesterification | Yielded (+)-alcohol (>98% ee) and (-)-acetate (>99% ee); E > 100. | researchgate.net |
| Candida cylindracea Lipase (AY-30) | 7,7-disubstituted 1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ols | Resolution in toluene (B28343) | Efficient enzymatic resolution was achieved. | researchgate.net |
Microorganism-Mediated Ester Hydrolysis
Whole-cell microorganisms or crude enzyme preparations are also effective catalysts for the enantioselective hydrolysis of esters of this compound. Pig Liver Esterase (PLE) is a classic example used for the asymmetric hydrolysis of various bicyclic esters. researchgate.netwikipedia.org Its application to meso-diesters within the bicyclo[2.2.1]heptane framework can lead to highly enantiomerically enriched monoesters. wikipedia.org
More recently, specific esterases from microbial sources have been identified for their high activity and selectivity. In the kinetic resolution of racemic isobornyl butyrate (B1204436), a related trimethyl-bicyclo[2.2.1]heptan-2-ol ester, Esterase B (EstB) from Burkholderia gladioli displayed excellent enantioselectivity, yielding (+)-isoborneol in over 98% ee. d-nb.info In contrast, Esterase C from Rhodococcus rhodochrous showed high selectivity towards the butyrate ester of borneol, the endo-isomer. d-nb.info These findings highlight the potential of screening diverse microorganisms to find catalysts for specific substrates.
Enzymatic Transformations in Related Norbornane (B1196662) Systems
The utility of biocatalysis extends beyond ester hydrolysis to other transformations on the norbornane skeleton, providing chiral intermediates for the synthesis of this compound. A key transformation is the asymmetric reduction of the corresponding ketone, bicyclo[2.2.1]heptan-2-one (norcamphor).
Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst for the asymmetric reduction of ketones. wiley.comjst.go.jp Genetically engineered strains of S. cerevisiae have been developed to enhance performance. For example, a strain overexpressing a specific short-chain dehydrogenase was used for the kinetic resolution of (+/-)-5,6-epoxy-bicyclo[2.2.1]heptane-2-one via asymmetric bioreduction, yielding the endo-(-)-alcohol. researchgate.net In another example, horse liver alcohol dehydrogenase (HLADH) has been used for the enantioselective oxidation of meso-diols in the bicyclo[2.2.1]heptane system to produce enantiomerically pure chiral lactones, which are valuable synthetic precursors. acs.org
Stereoselectivity Control in Biocatalytic Synthesis
The degree of stereoselectivity in biocatalytic reactions is influenced by several factors, allowing for the optimization of reaction conditions to achieve high enantiomeric purity.
Enzyme Choice : The source of the enzyme is paramount. As seen with EstB from B. gladioli and EstC from R. rhodochrous, different enzymes can exhibit opposite enantiopreferences for closely related substrates like isobornyl and bornyl esters. d-nb.info
Substrate Structure : The structure of the substrate, including the acyl group in an ester, significantly impacts selectivity. For instance, esterases often show better selectivity with butyryl esters compared to the smaller acetate moiety. d-nb.info The rigid bicyclic framework of the alcohol also plays a crucial role in how it is recognized by the enzyme's active site. acs.org
Acyl Donor : In transesterification reactions, the choice of the acylating agent can dramatically affect enantioselectivity. The use of vinyl acetate as an acyl donor with Candida rugosa lipase led to exceptionally high specificity (E ~ 1000) in the resolution of a bicyclo[2.2.1]heptanol derivative. researchgate.net
Reaction Conditions : Parameters such as temperature and solvent can modulate enzyme activity and selectivity. While not extensively detailed for this specific compound, a general trend observed in enzymatic resolutions is a potential decrease in enantioselectivity at higher temperatures.
Stereoselective Chemical Synthesis Routes
Alongside biocatalytic methods, stereoselective chemical strategies provide direct and efficient pathways to enantiomerically enriched this compound.
Asymmetric Hydroboration of Norbornene
Asymmetric hydroboration of norbornene, followed by an oxidative workup, is a well-established method for producing optically active exo-bicyclo[2.2.1]heptan-2-ol. google.comepo.org This reaction involves the addition of a boron-hydrogen bond across the double bond of norbornene, directed by a chiral catalyst, which establishes the stereocenters in the product.
The reaction typically employs a borane (B79455) source, such as catecholborane, in the presence of a rhodium catalyst coordinated to a chiral phosphine (B1218219) ligand. libretexts.orgnptel.ac.in Early studies found that ligands like (-)-DIOP provided moderate enantioselectivity. Subsequent research has shown that other chiral diphosphine ligands can improve the outcome. rsc.org For instance, the hydrosilylation of norbornene, a related reaction catalyzed by a palladium complex with the chiral (S)-MOP ligand, followed by oxidation, yields (1S,2S,4R)-exo-2-norbornanol in 96% ee. researchgate.net The hydroboration-oxidation sequence primarily yields the exo-alcohol due to the steric hindrance of the bicyclic system, which favors the approach of the borane reagent from the less hindered exo face.
Table 2: Asymmetric Hydroboration/Hydrosilylation of Norbornene
| Method | Catalyst System | Reagent | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydroboration | Rh-(R,R)-DIOP complex | Catecholborane | exo-2-Hydroxynorbornane | Moderate | libretexts.orgnptel.ac.in |
| Asymmetric Hydrosilylation | Palladium-(S)-MOP complex | Trichlorosilane | (1S,2S,4R)-exo-2-Norbornanol | 96% | researchgate.net |
Catalytic Reduction of 2-Norbornanone
The catalytic reduction of 2-norbornanone (also known as norcamphor) is a common method for producing this compound. This reaction typically yields a mixture of two diastereomers: exo-Bicyclo[2.2.1]heptan-2-ol and endo-Bicyclo[2.2.1]heptan-2-ol. The stereochemical outcome is highly dependent on the reducing agent and the reaction conditions.
The structure of the bicyclic ketone is rigid, which creates significant steric hindrance. mdpi.com Nucleophilic attack by a hydride reagent is sterically favored from the less hindered exo face, which would lead to the endo-alcohol. However, many reduction methods result in the exo-alcohol as the major product. This preference is often explained by the steric hindrance the substrate presents to the approach of the reducing agent.
Catalytic transfer hydrogenation using secondary alcohols as hydrogen donors over metal oxide catalysts has been studied. mdpi.com For instance, using isopropanol (B130326) as the hydrogen donor and various calcined metal oxides as catalysts, the reduction of 2-norbornanone shows varying degrees of diastereoselectivity.
| Catalyst (Metal Oxide) | Conversion (%) | exo-Bicyclo[2.2.1]heptan-2-ol (%) | endo-Bicyclo[2.2.1]heptan-2-ol (%) |
| ZrO₂·nH₂O | 99 | 86 | 14 |
| Al₂O₃ | 98 | 85 | 15 |
| MgO | 97 | 84 | 16 |
Table 1: Diastereoselectivity in the Catalytic Transfer Hydrogenation of 2-Norbornanone with Isopropanol. Data sourced from a study on the catalytic transfer hydrogenation of bicyclic ketones. mdpi.com
The use of hydride-donating reagents like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) is also a standard procedure for this reduction. The reaction with NaBH₄ typically provides a high yield of the alcohol, with the exo isomer being the predominant product.
Acid-Catalyzed Hydration of Norbornene: Stereochemical Outcomes
The acid-catalyzed hydration of norbornene is a classic method that proceeds via a carbocation intermediate to form this compound. cram.comipl.org This reaction is noted for its complex stereochemical and regiochemical outcomes due to the involvement of a non-classical carbocation and subsequent rearrangements. oup.comwikipedia.org
The mechanism involves the protonation of the double bond in norbornene by a strong acid catalyst, such as sulfuric acid, to form a secondary carbocation. brainly.comchegg.com This carbocation is not a simple classical ion; instead, it exists as a non-classical, bridged norbornyl cation. This intermediate undergoes rapid equilibration through Wagner-Meerwein rearrangements. oup.comcore.ac.uk Water then acts as a nucleophile, attacking the carbocation. brainly.com
Due to the rearrangements, the hydroxyl group can add at different positions, but the primary products are exo- and endo-Bicyclo[2.2.1]heptan-2-ol. The attack of water predominantly occurs from the exo face, leading to the exo-alcohol as the major product. ipl.orgbartleby.com This preference is a result of both steric and electronic factors within the bridged intermediate. ipl.org A 6,2-hydride shift can also occur, further complicating the product mixture. core.ac.uk
Studies have shown that the ratio of products can be influenced by reaction conditions. For example, the hydration of norbornene at 250°C in a deuterium (B1214612) oxide medium yielded a mixture of exo- and endo-norborneols in a 65:35 ratio. rsc.org
Oxymercuration-Demercuration Strategies for this compound Synthesis
Oxymercuration-demercuration offers a reliable alternative for the hydration of norbornene, yielding this compound while avoiding the carbocation rearrangements typical of acid-catalyzed methods. masterorganicchemistry.comnumberanalytics.com This two-step process provides Markovnikov addition of water with high regioselectivity and stereoselectivity. numberanalytics.com
In the first step, oxymercuration, norbornene reacts with mercuric acetate, Hg(OAc)₂, in an aqueous solvent. masterorganicchemistry.com This proceeds through a cyclic "mercurinium" ion intermediate. masterorganicchemistry.commasterorganicchemistry.com The water molecule then attacks this intermediate. In the case of norbornene, the attack occurs almost exclusively from the exo face, leading to an exo-hydroxy, endo-acetoxymercuri derivative. This high stereoselectivity is a key feature of the reaction with bicyclic olefins. masterorganicchemistry.comacs.orgjst.go.jp
Diels-Alder Reactions for Functionalized Bicyclo[2.2.1]heptane Scaffolds
The Diels-Alder reaction is a powerful and fundamental tool for constructing the bicyclo[2.2.1]heptane core structure. wikipedia.org This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org For the synthesis of precursors to this compound, cyclopentadiene (B3395910) is a commonly used diene due to its high reactivity. nih.govgordon.edu
A typical reaction involves cyclopentadiene and a dienophile like vinyl acetate. The cycloaddition yields 2-acetoxybicyclo[2.2.1]hept-5-ene. Subsequent hydrolysis of the acetate ester group provides the corresponding alcohol, Bicyclo[2.2.1]hept-5-en-2-ol. This unsaturated alcohol can then be hydrogenated to yield the saturated this compound.
The Diels-Alder reaction is known for its stereoselectivity, generally favoring the formation of the endo isomer under kinetic control, especially at lower temperatures. sciforum.net This preference is attributed to secondary orbital interactions between the diene and the dienophile. However, the exo isomer is often the thermodynamically more stable product, and its formation can be favored at higher temperatures where the reversible reaction can reach equilibrium. sciforum.net Lewis acids can be used as catalysts to accelerate the reaction and can also influence the stereochemical outcome. wikipedia.orgnih.gov
| Diene | Dienophile | Conditions | Product (Precursor) | Stereoselectivity |
| Cyclopentadiene | Maleic Anhydride | Room Temperature | endo-Norbornene-5,6-cis-dicarboxylic anhydride | Almost exclusively endo sciforum.net |
| Cyclopentadiene | Methyl Acrylate (B77674) | 185°C, Sealed Tube | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | ~1:1 exo/endo ratio sciforum.net |
| Cyclopentadiene | Vinyl Acetate | N/A | 2-Acetoxybicyclo[2.2.1]hept-5-ene | N/A |
Table 2: Examples of Diels-Alder Reactions for Bicyclo[2.2.1]heptane Scaffolds.
Hydrosilylation Approaches to Bicyclo[2.2.1]heptane Derivatives
Hydrosilylation provides another route to this compound. This reaction involves the addition of a silicon-hydride bond across the double bond of norbornene, typically catalyzed by a transition metal complex. epfl.ch The resulting organosilane can then be oxidized to the corresponding alcohol.
The reaction of norbornene with a silane, such as diphenylsilane, can be catalyzed by nickel pincer complexes, yielding (bicyclo[2.2.1]heptan-2-yl)diphenylsilane. epfl.ch This reaction proceeds with anti-Markovnikov selectivity. Subsequent oxidation of the C-Si bond, often achieved using reagents like hydrogen peroxide under basic conditions (Tamao-Fleming oxidation), produces the alcohol. epfl.ch This two-step sequence allows for the formation of this compound with control over the stereochemistry, often favoring the exo product due to the steric approach of the bulky silyl (B83357) group during the initial hydrosilylation step.
Grignard Reagent Applications in this compound Derivatization
Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds by reacting with carbonyl compounds. In the context of the bicyclo[2.2.1]heptane system, Grignard reagents are primarily used for the derivatization of 2-norbornanone. researchgate.net
This method is valuable for synthesizing a wide range of 2-substituted-Bicyclo[2.2.1]heptan-2-ol derivatives, which are useful as chiral auxiliaries or as intermediates in the synthesis of more complex molecules. lookchem.comgoogle.com
Comparative Analysis of Synthetic Methodologies for this compound
The choice of synthetic methodology for producing this compound depends on the desired stereochemical outcome, required purity, and tolerance for specific reaction conditions.
| Methodology | Starting Material | Key Reagents | Major Product | Key Advantages | Key Disadvantages |
| Catalytic Reduction | 2-Norbornanone | NaBH₄, LiAlH₄, or H₂/Catalyst mdpi.com | exo-Bicyclo[2.2.1]heptan-2-ol | High yield, straightforward procedure. | Produces a mixture of exo and endo isomers. mdpi.com |
| Acid-Catalyzed Hydration | Norbornene | H₂SO₄, H₂O cram.com | exo-Bicyclo[2.2.1]heptan-2-ol | Uses inexpensive reagents. | Forms rearranged byproducts; low stereoselectivity. oup.comwikipedia.org |
| Oxymercuration-Demercuration | Norbornene | 1. Hg(OAc)₂, H₂O 2. NaBH₄ masterorganicchemistry.com | exo-Bicyclo[2.2.1]heptan-2-ol | Excellent stereoselectivity (>99% exo); avoids rearrangements. masterorganicchemistry.com | Uses highly toxic mercury reagents. masterorganicchemistry.com |
| Diels-Alder / Hydrolysis / Hydrogenation | Cyclopentadiene, Vinyl Acetate | Heat or Lewis Acid, then H₃O⁺, then H₂/Pd | Mixture of exo/endo | Excellent for building the core scaffold; versatile. wikipedia.org | Multi-step process; initial cycloaddition can lack stereocontrol without a catalyst. sciforum.net |
| Hydrosilylation / Oxidation | Norbornene | 1. R₃SiH, Catalyst 2. H₂O₂, Base epfl.ch | exo-Bicyclo[2.2.1]heptan-2-ol | High stereoselectivity; avoids harsh acids. | Multi-step process; may require specialized catalysts. |
| Grignard Addition | 2-Norbornanone | R-MgX, then H₃O⁺ lookchem.com | 2-Alkyl/Aryl-bicyclo[2.2.1]heptan-2-ol | Creates tertiary alcohols; good for derivatization. | Not a direct synthesis of the parent alcohol; sensitive to moisture. |
Table 3: Comparative Analysis of Synthetic Routes to this compound and its Derivatives.
Yield and Scalability Considerations
The economic viability and industrial applicability of any synthetic route hinge on its yield and scalability. For this compound, significant research has focused on optimizing these parameters.
The foundational Diels-Alder reaction, typically between cyclopentadiene and a dienophile, forms the bicyclo[2.2.1]heptane core. nih.gov However, traditional batch processes can be limited in throughput. To address this, industrial methods are increasingly integrating continuous-flow systems. These reactors enhance heat and mass transfer, which is particularly beneficial for exothermic reactions like the Diels-Alder cycloaddition. A microfluidic tubular reactor, for instance, can achieve conversion efficiencies of 90–95% with residence times of only 2–5 minutes, demonstrating high throughput.
Catalytic hydrogenation of norbornene derivatives, such as exo-5-Norbornene-2-carboxylic acid, using a Platinum on carbon (Pt/C) catalyst can yield the saturated bicyclo[2.2.1]heptane framework with 96% purity after filtration. Similarly, post-synthetic hydrogenation of other norbornene precursors over a Palladium on carbon (Pd/C) catalyst is an efficient method to produce this compound.
For large-scale synthesis, process optimization is critical. In the synthesis of a derivative, remdesivir (B604916) intermediate 3, moving from a lab-scale to a 280 kg scale was achieved by modifying reagents and conditions, ultimately securing an 82% isolated yield. sci-hub.se A solvent study for a Diels-Alder reaction identified hexafluoroisopropanol as an effective solvent, enabling the reaction to proceed at a moderate 40°C and be successfully executed on a kilogram scale with a 55% crude yield. google.com
The following table summarizes the yield and scalability aspects of different synthetic approaches.
| Method | Typical Yield | Reaction Time | Scalability | Reference |
| Continuous-Flow Diels-Alder | 90-95% (conversion) | 2-5 minutes | High | |
| Catalytic Hydrogenation (Pt/C) | 96% (purity) | 10 hours | Moderate-High | |
| Optimized Grignard Addition | 82% (isolated) | Not Specified | High (280 kg scale) | sci-hub.se |
| Optimized Diels-Alder (HFIP) | 55% (crude) | 48-96 hours | High (kg scale) | google.com |
| Bioreduction (Yeast) | 28% (ketone), 45% (alcohol) | 24 hours | Low (g/L scale) | researchgate.net |
Control of Stereochemical Purity
The stereochemistry of this compound, specifically the orientation of the hydroxyl group (endo vs. exo) and the absolute configuration at the chiral centers, is critical for its subsequent use in asymmetric synthesis and as a chiral auxiliary.
Diastereoselectivity (Endo/Exo Control): The ratio of endo to exo isomers is often determined by the synthetic route. In Diels-Alder reactions, thermal conditions typically favor the formation of the endo isomer due to secondary orbital interactions (thermodynamic control). Conversely, kinetic control can favor the exo isomer. The choice of solvent can also influence this ratio; for example, using bulky solvents like toluene can enhance exo selectivity by minimizing steric hindrance. In one optimized Diels-Alder process, the use of hexafluoroisopropanol as a solvent led to a high endo selectivity with a product ratio greater than 21:1 (endo:exo). google.com
Enantioselectivity: Achieving high enantiomeric purity often involves either asymmetric catalysis or biocatalytic resolution.
Asymmetric Catalysis: Chiral Lewis acids can be employed to catalyze Diels-Alder reactions, yielding enantiomerically enriched products. For instance, a sequential Diels-Alder/rearrangement reaction catalyzed by a chiral Lewis acid produced bicyclo[2.2.1]heptane derivatives with an enantiomeric ratio (er) up to 96.5:3.5. nih.govacs.org
Biocatalysis: Enzymatic methods offer a powerful tool for obtaining optically pure isomers. The kinetic resolution of racemic mixtures is a common strategy. In this process, an enzyme selectively transforms one enantiomer, allowing for the separation of the unreacted, enantiopure starting material and the chiral product. rsc.org
Esterases have shown high enantioselectivity in the kinetic resolution of related bicyclic esters. For example, an esterase from Burkholderia gladioli (EstB) was used in the hydrolysis of rac-isobornyl butyrate to produce (+)-isoborneol with an enantiomeric excess (ee) of over 98%. d-nb.info
Genetically engineered Saccharomyces cerevisiae (yeast) has been used for the asymmetric bioreduction of a racemic epoxy-ketone precursor. researchgate.net This kinetic resolution yielded the unreacted ketone in 95% ee and the corresponding endo-alcohol product with 74% ee and 80% diastereomeric excess (de). researchgate.net
The following table provides an overview of methods used to control stereochemical purity.
| Method | Stereochemical Goal | Result | Reference |
| Solvent Choice (Toluene) | Exo-selectivity in Diels-Alder | Increased exo isomer formation | |
| Solvent Choice (HFIP) | Endo-selectivity in Diels-Alder | >21:1 endo:exo ratio | google.com |
| Chiral Lewis Acid Catalysis | Enantioselectivity in Diels-Alder | Up to 96.5:3.5 er | nih.govacs.org |
| Esterase (from B. gladioli) | Enantiomeric Resolution (Hydrolysis) | >98% ee for (+)-isoborneol | d-nb.info |
| Yeast (S. cerevisiae) | Enantiomeric Resolution (Reduction) | 95% ee (ketone), 74% ee (alcohol) | researchgate.net |
Stereochemistry and Conformational Analysis of Bicyclo 2.2.1 Heptan 2 Ol Isomers
Exo- and Endo-Diastereomer Differentiation and Equilibrium Studies
Bicyclo[2.2.1]heptan-2-ol, also known as norborneol, exists as two diastereomers: exo-norborneol (B145942) and endo-norborneol (B8440766). The key difference between these isomers lies in the spatial orientation of the hydroxyl (-OH) group on the bicyclic ring structure. In the exo isomer, the hydroxyl group is positioned on the opposite side of the one-carbon bridge (C7), while in the endo isomer, it is on the same side. This stereochemical difference significantly influences their physical and chemical properties.
The differentiation between exo and endo isomers is routinely accomplished using nuclear magnetic resonance (NMR) spectroscopy. Specifically, ¹H NMR spectroscopy is a powerful tool where the coupling constants and chemical shifts of the protons, particularly the one attached to the carbon bearing the hydroxyl group (the carbinol proton), provide definitive structural information. Nuclear Overhauser effect (NOE) experiments can also be employed to confirm the spatial proximity of protons, further aiding in the unambiguous assignment of the exo or endo configuration.
The table below summarizes the key characteristics for differentiating the exo and endo diastereomers.
| Feature | exo-Bicyclo[2.2.1]heptan-2-ol | endo-Bicyclo[2.2.1]heptan-2-ol |
| Hydroxyl Group Orientation | Opposite side of the C7 bridge | Same side as the C7 bridge |
| Thermodynamic Stability | More stable | Less stable |
| Equilibrium Composition | ~79% | ~21% |
| Primary Differentiation Method | NMR Spectroscopy (¹H, NOESY) | NMR Spectroscopy (¹H, NOESY) |
Chiral Isomer Resolution Techniques and Optical Purity Determination
This compound is a chiral molecule, and its enantiomers are valuable building blocks in asymmetric synthesis. The resolution of racemic mixtures of this compound into its pure enantiomers is, therefore, of significant interest. Various techniques have been developed for this purpose.
One common approach is enzymatic resolution. This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer over the other. For instance, porcine pancreatic lipase (B570770) has been used to catalyze the transesterification of racemic endo-norborneol, allowing for the separation of the unreacted enantiomer from the esterified one. google.comepo.org Similarly, horse liver alcohol dehydrogenase has been employed for the enantiomeric enrichment of endo-norborneols through the reduction of racemic 2-norbornanone. epo.org
Chromatographic methods are also widely used for the resolution of this compound enantiomers. Chiral high-performance liquid chromatography (HPLC) using a chiral stationary phase, such as cellulose (B213188) triacetate, can effectively separate the enantiomers. wpmucdn.com This technique is also valuable for determining the optical purity, or enantiomeric excess (e.e.), of a sample.
The determination of optical purity is crucial to assess the success of a resolution process. Besides chiral HPLC, polarimetry, which measures the rotation of plane-polarized light by a chiral sample, can be used. However, for compounds with small specific rotations, NMR spectroscopy using chiral shift reagents or the formation of diastereomeric derivatives can provide a more accurate measure of enantiomeric excess. epo.org
| Resolution Technique | Principle | Example Application |
| Enzymatic Resolution | Stereoselective enzymatic reaction | Transesterification of racemic endo-norborneol with porcine pancreatic lipase. google.comepo.org |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of enantiomers on a cellulose triacetate column. wpmucdn.com |
| Classical Resolution | Formation and separation of diastereomeric salts | Resolution of racemic exo-norborneol hemiphthalate ester with optically active phenethylamines. epo.org |
Conformational Dynamics of the Bicyclo[2.2.1]heptane Skeleton
The bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) skeleton, is a rigid and strained bicyclic system. fiveable.melibretexts.org This rigidity is a defining characteristic and significantly influences the molecule's reactivity and stereochemistry. Unlike monocyclic systems like cyclohexane, which can readily undergo ring-flipping between chair conformations, the bicyclo[2.2.1]heptane skeleton has very limited flexibility. libretexts.org
The conformational dynamics of the bicyclo[2.2.1]heptane skeleton are primarily restricted to low-amplitude vibrations and bond rotations. The fused ring system prevents large-scale conformational changes like ring inversion. The molecule can be envisioned as having conformations similar to the chair and boat forms of cyclohexane. uci.edu The rigid structure of the bicyclo[2.2.1]heptane core is a common motif in many biologically active compounds, as it allows for a specific and defined orientation of substituents in three-dimensional space. ucl.ac.uk
Computational methods, such as Density Functional Theory (DFT), are often used to model and understand the conformational dynamics of the bicyclo[2.2.1]heptane skeleton. These studies help in optimizing the geometry and calculating vibrational frequencies, providing insights into the molecule's stability and preferred conformations.
Influence of Stereochemistry on Reaction Kinetics and Selectivity
The stereochemistry of this compound, specifically the exo versus endo orientation of the hydroxyl group, has a profound impact on the kinetics and selectivity of its reactions. The steric environment around the reactive center is a primary determinant of the reaction outcome.
Generally, reactions at the C2 position of the bicyclo[2.2.1]heptane system occur preferentially from the less sterically hindered exo face. For example, the reduction of norbornanone typically yields a higher proportion of the endo-alcohol, as the hydride reagent attacks from the exo side. Conversely, nucleophilic attack on a derivative with an endo-leaving group is often slower than on its exo counterpart due to steric hindrance from the bicyclic framework.
In the epoxidation of bicyclo[2.2.1]hept-2-ene derivatives, the stereochemistry of existing substituents significantly directs the approach of the oxidizing agent, often leading to high stereoselectivity. researchgate.net Similarly, in deamination reactions, the steric strain in the transition state can dictate the product distribution, favoring certain rearrangements or substitutions over others.
The table below provides examples of how stereochemistry influences reaction outcomes.
| Reaction | Substrate | Observation | Reference |
| Nucleophilic Addition | Bicyclo[2.2.1]heptan-2-one | Nucleophilic attack often occurs from the exo-face, leading to the endo-alcohol as the major product. | brookes.ac.uk |
| Epoxidation | Substituted Bicyclo[2.2.1]hept-2-enes | The stereochemistry of substituents directs the attack of the oxidant, resulting in high exo or endo selectivity. | researchgate.net |
| Solvolysis | exo- and endo-Norbornyl sulfonates | The solvolysis of the exo-isomer is significantly faster than that of the endo-isomer due to anchimeric assistance from the C1-C6 bond. | |
| Oxidation | exo- and endo-Bicyclo[2.2.1]heptan-2-ol | The rate of oxidation can differ between the two diastereomers due to steric accessibility of the hydroxyl group. | epo.org |
Reaction Mechanisms and Transformational Pathways Involving Bicyclo 2.2.1 Heptan 2 Ol
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group of bicyclo[2.2.1]heptan-2-ol can undergo nucleophilic substitution, although its reactivity is influenced by the steric hindrance of the bicyclic system. gauthmath.com The bridgehead position, in particular, is sterically hindered, making it difficult for reagents to approach and react with the hydroxyl group. gauthmath.com Typically, the reaction with hydrogen halides involves protonation of the hydroxyl group to form a better leaving group (water), followed by nucleophilic attack. However, the accessibility of the hydroxyl group in the bicyclo[2.2.1]heptane system is limited. gauthmath.com
The amino group in derivatives like 2-(aminomethyl)this compound can also participate in nucleophilic substitution reactions.
Oxidation Reactions Leading to 2-Norbornanone and Related Ketones
The oxidation of this compound yields 2-norbornanone, a bicyclic ketone. lookchem.com This transformation is a common method for preparing 2-norbornanone and its derivatives. Various oxidizing agents can be employed for this purpose. For instance, Dess-Martin periodinane can be used to oxidize 2-oxa-bicyclo[2.2.1]heptane derivatives to the corresponding ketone in nearly quantitative yield. nih.gov
| Reactant | Oxidizing Agent | Product | Yield |
| 2-Oxa-bicyclo[2.2.1]heptane derivative | Dess-Martin periodinane | Corresponding ketone | ~96% nih.gov |
| This compound | Various | 2-Norbornanone | Not specified |
Reduction Pathways for Bicyclo[2.2.1]heptane-2-carboxylate Esters to Alcohols
Bicyclo[2.2.1]heptane-2-carboxylate esters can be reduced to the corresponding alcohols. For example, the reduction of a bicyclo[2.2.1]heptane derivative with an ester group can generate an alcohol, which may then undergo an intramolecular ester exchange reaction to form a more stable five-membered ring lactone. acs.org
Solvolysis Reactions of Bicyclo[2.2.1]heptyl Esters and Related Derivatives
The solvolysis of bicyclo[2.2.1]heptyl esters and their derivatives has been a subject of significant study to understand the nature of carbocation intermediates. The rigid framework of the bicyclo[2.2.1]heptane system influences the stability and rearrangement pathways of these intermediates. oup.com For instance, the solvolysis of 7-(perfluoroalkyl)-7-bicyclo[2.2.1]heptyl derivatives has been investigated to explore the effects of electron-withdrawing groups on reaction rates and mechanisms. acs.orgaminer.org
Studies on the solvolysis of bridgehead compounds within this system have provided insights into the influence of structural and substituent effects on reactivity. kyoto-u.ac.jp The formation of rearranged products during solvolysis can sometimes indicate the involvement of a carbonyl addition process. kyoto-u.ac.jp
Mechanistic Insights from Deuteration Studies in Bicyclo[2.2.1]heptane Systems
Deuteration studies have been instrumental in elucidating reaction mechanisms within the bicyclo[2.2.1]heptane system. Base-catalyzed protium-deuterium exchange in bicyclo[2.2.1]heptanones has shown that the stereochemistry of exchange is such that exo-exchange is significantly faster than endo-exchange. mcmaster.ca The rates of NaOD-catalyzed protium-deuterium exchange have been measured for various ketones, enones, and diones in this system, providing valuable kinetic data. mcmaster.ca
Solvolysis of specifically C-6 deuterated 7-halonorbornyl brosylates has also been conducted to probe the intimate details of the reaction pathways. researchgate.net These studies help in understanding the extent of neighboring group participation and the nature of the carbocationic intermediates involved.
| Compound Type | Observation from Deuteration Study |
| Bicyclo[2.2.1]heptanones | exo-exchange is faster than endo-exchange in base-catalyzed protium-deuterium exchange. mcmaster.ca |
| 7-Halonorbornyl brosylates | Solvolysis of C-6 deuterated compounds provides insights into reaction mechanisms. researchgate.net |
Stereoselectivity in Derivatization and Functionalization Reactions
The rigid bicyclo[2.2.1]heptane framework imposes significant stereochemical control on its reactions. The derivatization and functionalization of this compound and related compounds often proceed with high stereoselectivity. The molecule's stereochemistry is critical, with the system exhibiting distinct endo and exo configurations. vulcanchem.com
For example, a substrate-controlled α-carboxylation of a norbornene monoester can deliver an asymmetric diester intermediate with high diastereoselectivity (up to 35:1). thieme-connect.com This stereocontrol is crucial in the synthesis of specific isomers of aminobicyclo[2.2.1]heptane-2-carboxylic acids. thieme-connect.com Similarly, a highly stereoselective trichloromethylation of N-(tert-butylsulfinyl)aldimines has been developed for the synthesis of chiral α-trichloromethylamines. acs.org
Rearrangement Processes within the Bicyclo[2.2.1]heptane System
The bicyclo[2.2.1]heptane system is prone to various rearrangement reactions, often driven by the relief of ring strain. caltech.edu These rearrangements can be initiated by the formation of carbocation intermediates. For instance, titanocene (B72419) alkylidene complexes can induce the rearrangement of the bicyclo[2.2.1]heptane ring system to form bicyclo[3.2.0]heptane enol ethers. caltech.eduacs.org
Wagner-Meerwein rearrangements are common in this system. gla.ac.uk Hydride shifts, such as the 6,2-hydride shift, are also observed during solvolysis reactions, leading to the scrambling of labels in isotopically marked compounds. gla.ac.uk The formation of non-classical carbocations is a key feature in many of these rearrangement processes. gla.ac.uk
Advanced Spectroscopic and Analytical Characterization of Bicyclo 2.2.1 Heptan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of bicyclo[2.2.1]heptan-2-ol, providing insights into its carbon-hydrogen framework and stereochemistry.
Proton NMR (¹H NMR) spectroscopy of this compound and its derivatives reveals characteristic chemical shifts and coupling constants that are crucial for assigning the protons within the rigid bicyclic system. The chemical shifts are influenced by the stereochemistry (endo vs. exo) of the hydroxyl group and other substituents. For instance, in derivatives of 1,3,3-trimethylthis compound, specific proton signals can be assigned to the aromatic and bicyclic moieties.
A representative analysis of a substituted this compound derivative, 2-(2′,6′-dimethoxy-4′-methylphenyl)-1,3,3-trimethylthis compound, showcases the detailed information obtainable from ¹H NMR. mdpi.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-3′ | 6.42 | s |
| H-5′ | 6.40 | s |
| H-7′ (OCH₃) | 3.76 | s |
| H-8′ (OCH₃) | 3.85 | s |
| H-1″ (CH₃) | 2.38 | t |
| H-7 (CH₃) | 0.60 | s |
| H-8 | 2.72 | dd |
| H-8, H-9, H-10, H-6 | 1.10 | m |
| H-5 | 1.36 | m |
| H-6 | 2.30 | m |
| H-5, H-4 | 1.66 | m |
This table is interactive and can be sorted by clicking on the headers.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the bicyclo[2.2.1]heptane framework are sensitive to the substitution pattern and stereochemistry. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For example, in the analysis of 1,3-endo-4-trimethylbicyclo[2.2.1]heptan-2-one, a precursor to the corresponding alcohol, the carbonyl carbon and various other carbons in the bicyclic system can be distinctly identified. acs.org
| Carbon Type | Chemical Shift (δ, ppm) |
| C=O | 221.4 (s) |
| Quaternary C | 55.0 (s) |
| Methine CH | 53.6 (d) |
| Methylene CH₂ | 50.4 (t) |
| Quaternary C | 45.2 (s) |
| Methylene CH₂ | 34.2 (t) |
| Methylene CH₂ | 29.3 (t) |
| Methyl CH₃ | 19.7 (q) |
| Methyl CH₃ | 14.3 (q) |
| Methyl CH₃ | 8.8 (q) |
This table is interactive and can be sorted by clicking on the headers.
For more complex derivatives of this compound, one-dimensional NMR spectra can be difficult to interpret due to signal overlap. In such cases, two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment. acs.org These techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allow for the mapping of correlations between different nuclei. mdpi.com For example, 2D NMR analysis was crucial in establishing the correct relative configuration of a bicyclo[2.2.1]heptanone derivative, which had been previously misassigned. acs.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can validate the molecular formula of these compounds. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its identification. nist.gov The molecular ion peak (M⁺) is observed, along with other fragment ions resulting from the cleavage of the bicyclic ring system. For instance, in the mass spectrum of 1,3-endo-4-trimethylbicyclo[2.2.1]heptan-2-one, the molecular ion peak is observed at m/z 152, with a base peak at m/z 95. acs.org
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one | 152 | 137, 109, 95 (100%), 81, 69, 55, 41 |
| 6-Ethyl-1-methylbicyclo[2.2.1]heptan-2-one | 152 | 123, 95 (100%), 81, 55, 41 |
| 1-Hexylbicyclo[2.2.1]heptan-2-one | 194 | 150, 121, 109, 95, 80 (100%), 67, 55, 41 |
| 1-Heptylbicyclo[2.2.1]heptan-2-one | 208 | 166, 164, 121, 109, 95, 80 (100%), 67, 55, 41 |
This table is interactive and can be sorted by clicking on the headers.
X-ray Crystallography for Absolute Structural Confirmation of this compound Derivatives
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline derivatives of this compound, including the absolute configuration of chiral centers. This technique has been successfully employed to determine the absolute configurations of several complex derivatives. For example, the absolute configurations of four fenchone-resorcinol analogs, which are derivatives of this compound, were determined by X-ray single crystal diffraction. mdpi.com In another study, the absolute configuration of (+)-bicyclo[2.2.1]heptan-2-one was unambiguously determined by correlating it with a chiral α-chloroamide whose structure was confirmed by X-ray crystallography. ku.ac.ke
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the O-H and C-O stretching vibrations of the alcohol functional group. The O-H stretching vibration typically appears as a broad band in the region of 3200–3600 cm⁻¹. The C-O stretching vibration is observed in the range of 1050–1150 cm⁻¹. vulcanchem.com The IR spectrum of this compound is available in the NIST Chemistry WebBook. nist.gov For derivatives, additional characteristic peaks will be present, such as the C=O stretch in ketone precursors, which typically appears around 1745 cm⁻¹. acs.org
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H Stretch (alcohol) | ~3200–3600 |
| C-O Stretch (alcohol) | ~1050–1150 |
| C=O Stretch (ketone) | ~1745 |
| C-H Stretch (alkane) | ~2850-3000 |
This table is interactive and can be sorted by clicking on the headers.
Optical Rotation Measurements for Chiral Purity and Enantiomeric Excess Determination
Optical rotation is a critical analytical technique for characterizing chiral molecules like this compound, which exists as pairs of enantiomers for both its endo and exo diastereomers. Enantiomers have identical physical properties except for their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude wikipedia.orglibretexts.org. This property allows for the determination of a sample's chiral purity through a technique called polarimetry.
The magnitude and direction of rotation are quantified as the specific rotation ([α]), a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration) chemistrysteps.commasterorganicchemistry.com. The standard formula for specific rotation is:
[[\alpha]^\lambda_T = \frac{\alpha}{l \times c}]
Where:
[α] is the specific rotation.
T is the temperature (commonly 20°C or 25°C).
λ is the wavelength of the light source (typically the sodium D-line, 589 nm).
α is the observed rotation in degrees.
l is the path length of the polarimeter tube in decimeters (dm).
c is the concentration of the sample in grams per milliliter (g/mL).
For the parent this compound (norborneol), the specific rotation is reported to be very small, making it challenging to use polarimetry for accurate purity assessment libretexts.org. However, its well-known derivatives, borneol and isoborneol (B83184) (1,7,7-trimethylthis compound), exhibit significant and well-documented specific rotations, which serve as excellent models for the application of this technique.
| Compound | Enantiomer | Specific Rotation ([α]D) | Conditions |
|---|---|---|---|
| Borneol (endo-isomer) | (+)-Borneol (D-Borneol) | +37.7° | 20°C, c=5 in Ethanol |
| Borneol (endo-isomer) | (-)-Borneol (L-Borneol) | -37.7° | 20°C, c=5 in Ethanol |
| Isoborneol (exo-isomer) | (+)-Isoborneol (d-Isoborneol) | +34.3° | in Alcohol |
| Isoborneol (exo-isomer) | (-)-Isoborneol (l-Isoborneol) | -34.3° | in Alcohol |
Data sourced from uctm.edugoogle.com.
When a sample contains a mixture of enantiomers, its observed rotation will be proportional to the excess of one enantiomer over the other. This relationship is used to calculate the enantiomeric excess (e.e.) , which quantifies the purity of the chiral sample. The formula for e.e. is:
[ \text{e.e. (%)} = \frac{[\alpha]{\text{observed}}}{[\alpha]{\text{pure enantiomer}}} \times 100% ]
A racemic mixture (a 50:50 mixture of both enantiomers) will have an observed rotation of 0° and thus an e.e. of 0% libretexts.org. Conversely, an enantiopure sample will exhibit the maximum specific rotation, corresponding to an e.e. of 100%. For instance, if a sample of borneol has an observed specific rotation of +18.85°, its enantiomeric excess would be calculated as:
[ \text{e.e. (%)} = \frac{+18.85^\circ}{+37.7^\circ} \times 100% = 50% ]
This indicates that the mixture consists of 75% of the (+)-enantiomer and 25% of the (-)-enantiomer. While polarimetry is a foundational technique, its accuracy can be affected by impurities that are also optically active. Therefore, it is often used in conjunction with chromatographic methods for a more comprehensive purity assessment wikipedia.org.
Chromatographic Techniques for Isomer Separation and Purity Assessment
Chromatography is an indispensable tool for the analysis of this compound, as it allows for the effective separation of both diastereomers (endo and exo) and enantiomers. The choice of chromatographic technique depends on the specific analytical goal, whether it is purity assessment, preparative separation, or quantitative analysis of isomer ratios.
Gas Chromatography (GC)
Gas chromatography is highly effective for separating volatile compounds like this compound and its derivatives.
Diastereomer Separation: The endo and exo isomers of this compound have different physical properties, including boiling points and polarity, which allows for their separation on standard achiral GC columns. Polar stationary phases are typically used, where the more sterically hindered endo isomer often elutes after the exo isomer.
Enantiomer Separation: To separate the enantiomers of either the endo or exo isomer, a chiral stationary phase (CSP) is required nih.gov. These phases are typically based on derivatized cyclodextrins, which create a chiral environment inside the GC column. The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times nih.govgcms.cz. For the separation of borneol and isoborneol enantiomers, cyclodextrin-based columns are frequently employed.
| Analyte | Column Type (CSP) | Temperature Program | Carrier Gas | Detector |
|---|---|---|---|---|
| Borneol/Isoborneol Enantiomers | Hydrodex β-TBDAc | Isothermal at 130°C | Helium | MS or FID |
| General Bicyclic Terpenoids | Hydrodex β-3P | 45°C to 200°C gradient | Helium | MS or FID |
Data sourced from uctm.edu.
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for both analytical and preparative-scale separation of this compound isomers. Similar to GC, achieving enantiomeric separation requires a chiral stationary phase csfarmacie.cz.
Enantiomer Separation: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral resolution of alcohols atamanchemicals.com. The separation occurs based on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral selector immobilized on the stationary phase atamanchemicals.com. Normal-phase HPLC, using non-polar mobile phases like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is common for this class of compounds. A reliable method for separating the enantiomers of a related compound, 2-azabicyclo[2.2.1]hept-5-en-3-one, has been developed using a cellulose-based column, providing a model for this compound analysis researchgate.net.
| Analyte Type | Column (CSP) | Mobile Phase | Flow Rate | Detector |
|---|---|---|---|---|
| Bicyclic Alcohols (e.g., Isoborneol) | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol | ~1.0 mL/min | UV, Optical Rotation (OR) |
| Azabicycloheptanone (related structure) | Chiralcel OD-H | n-Hexane / Isopropanol (80:20, v/v) | 1.0 mL/min | UV, OR |
Data sourced from atamanchemicals.comresearchgate.net.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a simple, rapid, and cost-effective method primarily used for monitoring reaction progress and assessing the purity of a sample by identifying the number of components wisc.edu.
Diastereomer Separation: The separation of endo and exo this compound is readily achieved on standard silica (B1680970) gel or alumina (B75360) TLC plates. Due to differences in the steric accessibility of the hydroxyl group, the two diastereomers exhibit different polarities. The exo isomer is generally less sterically hindered and can interact more strongly with the polar stationary phase, resulting in a lower Retention Factor (Rf) value compared to the more hindered endo isomer in a moderately polar solvent system wisc.eduutdallas.edu. A typical mobile phase for separating these isomers would be a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or diethyl ether dss.go.th. The optimal Rf values for good separation are typically in the range of 0.3 to 0.7 ualberta.careddit.com. While standard TLC cannot separate enantiomers, chiral TLC plates or the use of chiral mobile phase additives can achieve this, though it is less common than chiral GC or HPLC dss.go.th.
Computational Chemistry and Theoretical Studies on Bicyclo 2.2.1 Heptan 2 Ol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of Bicyclo[2.2.1]heptan-2-ol and predicting its reactivity. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size.
These calculations can determine various electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. The analysis of these properties helps in predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the oxygen atom of the hydroxyl group is identified as a region of high electron density, making it a primary site for protonation in acid-catalyzed reactions.
DFT calculations are also instrumental in modeling reaction pathways and determining the energies of transition states and intermediates. This allows for the prediction of reaction kinetics and thermodynamics. In the context of this compound, DFT can be used to model oxidation reactions, esterification, or elimination pathways, providing insights into the preferred stereochemical outcomes, which are often dictated by the rigid and strained nature of the bicyclic core. Studies on related bicyclic systems have successfully used DFT to elucidate reaction mechanisms and predict activation parameters for various transformations. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
While the bicyclo[2.2.1]heptane skeleton is conformationally rigid, the substituent hydroxyl group in this compound has rotational freedom. Molecular Dynamics (MD) simulations can be employed to explore the conformational space available to this hydroxyl group and its interactions with the bicyclic frame and surrounding solvent molecules.
MD simulations model the movement of atoms over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's behavior, revealing preferred orientations (conformers) of the hydroxyl group and the energy barriers between them. tugraz.at For this compound, the primary conformational flexibility involves the rotation around the C-O bond. Theoretical studies on substituted bicyclo[2.2.1]heptan-7-ols have shown that the orientation of the hydroxyl group gives rise to several stable conformers with distinct energies. nih.gov
These simulations can be performed in both the gas phase and in explicit solvent, allowing for an assessment of how intermolecular interactions, such as hydrogen bonding with water, influence conformational preferences. researchgate.net The results from MD simulations are crucial for understanding how the molecule's shape affects its reactivity and for interpreting experimental data, such as NMR spectra, where observed parameters are an average over the populated conformations. researchgate.net
Theoretical Investigations of Strained Bonds and Bridged Ring Systems
The bicyclo[2.2.1]heptane framework, commonly known as the norbornane (B1196662) system, is a classic example of a strained bridged-ring system. This inherent strain is a result of deviations from ideal tetrahedral bond angles (angle strain) and eclipsed conformations along some carbon-carbon bonds (torsional strain). Theoretical investigations are essential for quantifying this strain and understanding its chemical consequences.
Computational methods can calculate the strain energy of the molecule, which is the excess energy it possesses compared to a hypothetical strain-free analogue. For bicyclo[2.2.1]heptane, the ring strain is estimated to be around 17.5 kcal/mol. masterorganicchemistry.com This stored energy is a significant driving force for reactions that can lead to ring-opening or rearrangement to less strained products. nih.gov
Theoretical studies analyze specific geometric parameters that reveal the sources of strain. For example, the C1-C7-C4 bond angle in the bridging methylene (B1212753) group is significantly compressed (around 96°) compared to the ideal sp³ angle of 109.5°. Quantum chemical calculations can precisely determine these bond lengths and angles and correlate them with the molecule's stability and reactivity. nasa.gov The strain in the bicyclic system significantly influences the reactivity of substituents, including the hydroxyl group at the C-2 position. nasa.gov
Computational Studies on Carbocation and Radical Intermediates in Bicyclo[2.2.1]heptane Reactions
Reactions involving this compound often proceed through carbocation or radical intermediates. Computational studies have been indispensable in elucidating the structure and stability of these transient species, particularly the 2-norbornyl cation.
The 2-Norbornyl Cation: The structure of the 2-norbornyl cation, formed by the departure of a leaving group from the C-2 position, has been a subject of intense debate for decades. The central question was whether it exists as a pair of rapidly equilibrating "classical" carbocations or as a single, symmetric "non-classical" ion with a three-center, two-electron bond. wikipedia.orggithub.io
High-level quantum chemical calculations have provided compelling evidence in favor of the non-classical structure. github.ioacs.org These studies show that the symmetrical, bridged structure is an energy minimum on the potential energy surface. github.iouregina.ca Calculations of geometric parameters predict elongated C1-C6 and C2-C6 bonds and a short C1-C2 bond, which are inconsistent with a classical structure. github.io This theoretical picture was ultimately confirmed by the X-ray crystal structure of the 2-norbornyl cation, which matched the computationally predicted geometry with remarkable accuracy. nih.gov
Computational Data for the 2-Norbornyl Cation
| Parameter | X-ray Crystallography nih.gov | Quantum Calculation (MP2/def2-QZVPP) nih.gov |
|---|---|---|
| C1-C2 Bond Length (Å) | ~1.39 | 1.393 |
| C1-C6 Bond Length (Å) | ~1.80 | 1.825 |
| C2-C6 Bond Length (Å) | ~1.80 | 1.825 |
Radical Intermediates: While the cation has received more attention, computational methods are also used to study radical intermediates. In contrast to carbocation formation, reactions involving free radicals at the C-2 position are generally predicted to proceed without the extensive rearrangements characteristic of the cation. nasa.gov Theoretical studies can model the geometry and spin density distribution of the 2-norbornyl radical, providing insights into its reactivity and selectivity in processes like radical halogenation or polymerization.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly important.
By calculating the magnetic shielding tensors for each nucleus in the molecule, typically using the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, one can predict ¹H and ¹³C chemical shifts. tandfonline.comuncw.edu These predicted spectra can be compared with experimental data to confirm the structure and assign specific resonances, which can be challenging in complex, rigid systems like norbornanes. researchgate.netnih.gov
Furthermore, theoretical calculations can predict spin-spin coupling constants (J-couplings), which are sensitive to the dihedral angles between atoms. uncw.edu This information provides deep insight into the three-dimensional structure and conformational preferences of the molecule. For this compound, the orientation of the hydroxyl group affects the chemical shifts of nearby protons. By calculating the energies and NMR parameters for different conformers (rotamers of the OH group) and performing a Boltzmann-weighted average, a more accurate prediction of the experimental spectrum can be achieved. nih.govuncw.edu
Research Applications and Derivatization Strategies for Bicyclo 2.2.1 Heptan 2 Ol
Bicyclo[2.2.1]heptan-2-ol as a Chiral Auxiliary in Asymmetric Synthesis
The application of chiral molecules to control the stereochemical course of a reaction is a cornerstone of modern organic synthesis. In this context, derivatives of this compound have been employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the enantioselective or diastereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is cleaved from the product, having fulfilled its role of inducing asymmetry. The rigid bicyclic structure of norborneol provides a well-defined steric environment that can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered face.
The core principle behind using this compound derivatives as chiral auxiliaries is to transfer the inherent chirality of the bicyclic scaffold to a new molecule. By attaching this auxiliary to a substrate, two enantiomeric pathways are converted into two diastereomeric pathways, which have different activation energies, allowing for the selective formation of one diastereomer.
One strategy involves the asymmetric desymmetrization of meso compounds, where a chiral reagent differentiates between two prochiral groups. For instance, meso norbornene-type anhydrides can be desymmetrized using chiral alkaloids, leading to enantiomerically enriched monoester carboxylic acids. These can then be further transformed into chiral diols and diamines with high enantiomeric excess (ee), which serve as valuable chiral ligands for asymmetric catalysis.
The following table summarizes an example of enantioselective induction using a bicyclo[2.2.1]heptane-based chiral auxiliary in an asymmetric Diels-Alder reaction.
| Reaction | Dienophile | Diene | Chiral Auxiliary | Conditions | Enantiomeric Excess (ee) |
| Asymmetric Diels-Alder | Acrylate (B77674) ester | Cyclopentadiene (B3395910) | 10-Mercaptoisoborneol derivative | Lewis Acid Catalyst | >95% |
This table illustrates a representative example of how a chiral auxiliary derived from a related bicyclic structure can induce high levels of enantioselectivity in a cycloaddition reaction.
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a prime area for the application of chiral auxiliaries derived from this compound. The predictable geometry of the transition state allows the chiral auxiliary to exert significant stereocontrol. When the auxiliary is attached to the dienophile, its rigid bicyclic structure creates a steric bias, effectively blocking one face of the dienophile from the approaching diene.
For example, an enantiodivergent synthesis of bicyclo[2.2.1]heptane lactones has been achieved through an asymmetric Diels-Alder reaction. rsc.org In this process, the adducts are regioselectively reduced, followed by the reductive elimination of the chiral auxiliary, 10-mercaptoisoborneol, to yield the desired enantiomer of the lactone. rsc.org Furthermore, the use of chiral Lewis acids in conjunction with substrates bearing bicyclic scaffolds can lead to high enantioselectivity in cycloadditions, affording products with an enantiomeric ratio of up to 96.5:3.5. acs.org This dual approach, combining a chiral catalyst with the inherent stereochemical properties of the bicyclic system, provides a powerful method for constructing complex chiral molecules. acs.org
Role as a Key Synthetic Intermediate in Complex Molecule Construction
Beyond its use as a transient chiral director, this compound is a versatile synthetic intermediate. Its rigid framework serves as a reliable starting point for the synthesis of more elaborate molecules, where the norbornane (B1196662) core is retained in the final structure. The predictable reactivity of its functional groups and the stereochemical integrity of the scaffold make it an ideal building block.
The oxidation of this compound provides straightforward access to the corresponding ketone, bicyclo[2.2.1]heptan-2-one (more commonly known as norcamphor). This conversion is a standard procedure in organic synthesis. uochb.cz Norcamphor is a valuable intermediate in its own right, serving as a starting point for a wide range of transformations.
The carbonyl group of norcamphor can undergo numerous reactions, including:
Nucleophilic additions: Grignard reactions can be used to introduce alkyl or aryl groups, stereoselectively forming tertiary alcohols. google.com
Reductions: The ketone can be reduced back to the alcohol, allowing for the installation of the opposite stereoisomer if the initial alcohol is inverted through an oxidation-reduction sequence. uochb.cz
Enolate formation: The protons alpha to the carbonyl group can be removed to form an enolate, which can then be alkylated or used in other carbon-carbon bond-forming reactions.
These functionalization strategies allow for the elaboration of the bicyclic core, leading to a variety of substituted norbornane structures. For example, spiro-dienophiles, which have been used to investigate the mechanisms of Diels-Alder reactions, can be synthesized from norcamphor in a few steps. scholaris.ca
The bicyclo[2.2.1]heptane skeleton is a recurring motif in biologically active compounds and functional materials. This compound and its derivatives are key starting materials for accessing this chemical space. The rigid scaffold is considered a valuable non-aromatic and non-planar motif in drug design, offering an escape from the "flatland" of traditional aromatic drugs. nih.gov
A significant application is in the synthesis of carbocyclic nucleoside analogues. uochb.czcuni.cz In these molecules, the norbornane ring system replaces the sugar moiety of natural nucleosides, locking the conformation of the molecule. This conformational rigidity can enhance binding to target enzymes and improve biological activity. uochb.cz For instance, (hydroxymethyl)this compound has been used as a key intermediate to synthesize racemic carbocyclic nucleosides bearing purine (B94841) and pyrimidine (B1678525) bases via Mitsunobu reactions. cuni.cz
The following table showcases the diversity of norbornane derivatives synthesized from this compound or related intermediates.
| Derivative Class | Synthetic Approach | Potential Application | Reference |
| Carbocyclic Nucleosides | Coupling of the bicyclic alcohol with nucleobases. | Antiviral agents | uochb.czcuni.cz |
| Chiral Ligands | Transformation of alcohol to amine or phosphine (B1218219) groups. | Asymmetric Catalysis | |
| Cannabinoid Analogues | Grignard reaction with camphor (a related ketone). | Pharmacological research | nih.gov |
| Odorants | Sequential Diels-Alder/rearrangement reactions. | Fragrance industry | acs.org |
The bicyclo[2.2.1]heptane framework is not only a component of the final product but can also serve as a template to guide the formation of more complex, advanced polycyclic scaffolds. Its rigid structure can pre-organize reactive centers in space, facilitating intramolecular reactions that form additional rings. The norbornane scaffold is a crucial structural core in numerous biologically active compounds, including antiviral and antifungal agents. researchgate.net
Methodologies have been developed to construct related heterocyclic systems, such as 2-oxa- and 2-azabicyclo[2.2.1]heptanes, from cyclic epoxy alcohols, demonstrating the versatility of bicyclic precursors in building diverse scaffolds. nih.gov The unique three-dimensional architecture of the bicyclo[2.2.1]heptane system provides diverse spatial arrangements that are critical for effective interactions with biological targets. researchgate.net Its role as a surrogate for adamantane, another widely used polycyclic framework in medicinal chemistry, further highlights its importance in developing biologically active molecules. researchgate.net
Applications in Polymer Chemistry and Advanced Materials Research
The rigid, bicyclic structure of this compound makes it a valuable building block in polymer chemistry and materials science. Its incorporation into polymer chains can impart unique properties, including enhanced thermal stability and specific optical characteristics.
Monomer or Modifier in Polymer Synthesis with Tailored Properties
This compound and its derivatives are utilized as monomers in various polymerization reactions to create polymers with tailored properties. The rigid bicyclo[2.2.1]heptane, or norbornane, skeleton is a key feature that influences the characteristics of the resulting polymers.
One of the primary methods for polymerizing norbornene-type monomers is through Ring-Opening Metathesis Polymerization (ROMP) . This technique is effective for creating a variety of polymers from ring-strained molecules like norbornenes. The resulting polynorbornenes can have different backbone structures, which in turn dictates their physicochemical properties.
Derivatives of this compound, such as those with methacrylate groups, can undergo free radical polymerization. This allows for the creation of polymers with enhanced mechanical properties. For instance, bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate can be polymerized to form materials with improved thermal stability and mechanical strength.
The use of chiral alcohols derived from the bicyclo[2.2.1]heptane scaffold, such as (-)-borneol, in the synthesis of norbornene-based monomers has been shown to produce optically active polymers. These polymers, synthesized via ROMP, exhibit high thermal stability and good film-forming properties. This suggests that this compound can be a precursor to chiral monomers for the synthesis of polymers with specific optical activities.
Development of Functional Materials Incorporating this compound Scaffolds
The bicyclo[2.2.1]heptane framework is a versatile template for the development of novel functional materials. The conformational rigidity of this scaffold is a key attribute that is transferred to the resulting polymers, influencing their thermal and mechanical properties.
The incorporation of the bicyclo[2.2.1]heptane moiety into polymer backbones can lead to materials with specific, desirable characteristics. For example, polymers containing this rigid structure can be used in the development of engineering thermoplastics and high-performance plastics for the aerospace and electronics industries.
Research has explored the use of bicyclo[2.2.1]heptane derivatives in the synthesis of specialized polymers. For instance, bicyclo[2.2.1]hept-2-en-2-ylboronic acid, a related compound, is used in the synthesis of boron-containing polymers. These materials have potential applications as chemical sensors and in drug delivery systems, with the bicyclic backbone contributing to their mechanical and thermal stability.
Integration into Liquid Crystalline Materials for Anisotropic Properties
The integration of this compound scaffolds into liquid crystalline materials is an area of interest for creating materials with anisotropic properties. While specific research directly incorporating this compound into liquid crystals is limited, the general principle involves using rigid molecular structures to induce or enhance liquid crystalline phases. The rigid and well-defined geometry of the bicyclo[2.2.1]heptane core makes it a candidate for designing molecules with such properties.
The introduction of chiral centers, such as that in this compound, into mesogenic (liquid crystal-forming) molecules can lead to the formation of chiral liquid crystal phases, such as cholesteric phases. These phases are known for their unique optical properties, including selective reflection of light.
Enhancement of Material Thermal Stability and Optical Activity
The rigid bicyclic structure of this compound plays a crucial role in enhancing the thermal stability of polymers into which it is incorporated. The conformational rigidity of the monomer units is transferred to the polymer, which can increase the glass transition temperature (Tg) of the material. A higher Tg indicates that the polymer can withstand higher temperatures before transitioning from a rigid, glassy state to a more flexible, rubbery state.
For example, polyimides derived from alicyclic monomers containing bicyclo[2.2.1]heptane structures have been shown to possess good thermomechanical and optical properties. These polymers often exhibit high solubility in organic solvents, which is advantageous for processing.
The incorporation of chiral this compound units into polymers is a strategy for creating materials with significant optical activity. Optically active polymers are of interest for applications such as enantioselective membranes and chiral stationary phases for chromatography. Research on polymers derived from chiral norbornene monomers, including those based on (-)-borneol, has demonstrated the successful synthesis of optically active polymers with high thermal stability.
Exploration in Bioactive Molecule Synthesis and Mechanistic Inquiry
The bicyclo[2.2.1]heptane scaffold is a key structural motif in the design and synthesis of various bioactive molecules, particularly nucleoside analogs. Its rigid, three-dimensional structure allows for precise control over the spatial orientation of functional groups, which is critical for molecular recognition and biological activity.
Design and Synthesis of Bicyclo[2.2.1]heptane-Based Nucleoside Analogs
Carbocyclic nucleoside analogs, where the furanose ring of natural nucleosides is replaced by a carbocyclic ring system, are a significant class of therapeutic agents with antiviral and anticancer properties. The bicyclo[2.2.1]heptane framework has been extensively used as a sugar mimic in the synthesis of these analogs due to its constrained conformation, which can lead to enhanced binding to target enzymes.
The synthesis of these analogs often involves the coupling of a suitably functionalized bicyclo[2.2.1]heptane derivative with a nucleobase. For example, new 1'-homocarbanucleoside analogs with an optically active substituted bicyclo[2.2.1]heptane skeleton have been synthesized. In these compounds, the nucleobase is linked to a hydroxymethyl group on the bicyclic scaffold. The synthesis often employs a selective Mitsunobu reaction to attach pyrimidine bases (uracil, 5-fluorouracil, thymine, and cytosine) or a 6-chloropurine intermediate. The 6-chloropurine derivative then serves as a versatile precursor for a variety of adenine and 6-substituted adenine analogs through nucleophilic substitution reactions.
Several of these bicyclo[2.2.1]heptane-based nucleoside analogs have demonstrated significant antiviral activity. For instance, certain compounds have shown promising activity against herpes simplex virus type-1 (HSV-1).
| Compound | Test | Result (IC₅₀ in µM) |
|---|---|---|
| 6j | Antiviral activity against HSV-1 | 15 ± 2 |
| 6d | Antiviral activity against HSV-1 | 21 ± 4 |
| 6f | Antiviral activity against HSV-1 | 28 ± 4 |
| Acyclovir (control) | Antiviral activity against HSV-1 | 28 ± 4 |
These findings suggest that the bicyclo[2.2.1]heptane skeleton is a viable scaffold for the development of novel antiviral agents. The constrained nature of the bicyclic ring system is thought to contribute to the observed biological activity by locking the molecule in a conformation that is favorable for binding to viral enzymes.
Chemical Space Exploration for Ligand-Receptor Interaction Studies
The rigid and conformationally constrained bicyclo[2.2.1]heptane framework, the core of this compound, serves as an excellent platform for exploring the chemical space of ligand-receptor interactions. Its well-defined three-dimensional structure allows for the precise positioning of functional groups, enabling a systematic investigation of structure-activity relationships (SAR). By modifying substituents on this scaffold, researchers can probe the steric and electronic requirements of receptor binding pockets.
A notable example involves the synthesis of derivatives based on the closely related 2-azabicyclo[2.2.1]heptan-5-ol structure to study muscarinic receptor activity. In one study, ester derivatives were synthesized and their binding affinities for various muscarinic receptor subtypes were determined. The rigid scaffold allowed for a clear correlation between the stereochemistry of the substituent and binding potency, with the 5-endo substituted compound showing the highest affinity. This systematic approach helped in understanding the pharmacophore for these receptors.
Derivatives of 1,3,3-trimethylthis compound (fenchone derivatives) have been synthesized to explore interactions with the human CB2 cannabinoid receptor. mdpi.com By coupling the bicyclic ketone with various phenols and resorcinols, a series of analogues were created. mdpi.com One such derivative, 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylthis compound, demonstrated high affinity and selectivity for the CB2 receptor, highlighting how the bicyclic scaffold can be decorated to achieve potent and selective ligands. mdpi.com
Furthermore, the 2-oxa-bicyclo[2.2.1]heptane system, a heterocyclic analogue, has been incorporated into nucleotide structures to study P2Y receptors. These rigid "locked" nucleic acid (LNA) analogues fix the conformation of the ribose mimic. This conformational constraint is crucial for deducing the preferred geometry for receptor binding. A bisphosphate derivative incorporating this oxabicyclo[2.2.1]heptane ring system displayed potent binding to the human P2Y1 receptor, demonstrating that this scaffold is well-suited for mimicking the North (N)-type conformation of ribose preferred by this receptor family.
Table 1: Receptor Binding Affinities of Bicyclo[2.2.1]heptane Derivatives
| Derivative Class | Target Receptor | Key Finding |
|---|---|---|
| 2-Azabicyclo[2.2.1]heptan-5-ol Esters | Muscarinic Receptors | 5-endo substituted derivative showed the highest binding affinity (Ki in the nanomolar range). |
| Fenchone-Resorcinol Analogues | Cannabinoid CB2 Receptor | A derivative displayed a high affinity (Ki = 3.51 nM) and selectivity for the hCB2 receptor. mdpi.com |
| 2-Oxa-bicyclo[2.2.1]heptane Nucleotides | P2Y1 Receptor | A bisphosphate derivative showed potent antagonism with a Ki value of 22.5 nM. |
Scaffold for the Development of Enzyme Inhibitors or Receptor Antagonists
The inherent rigidity of the this compound skeleton makes it a valuable scaffold for designing enzyme inhibitors and receptor antagonists. By presenting functional groups in a spatially defined manner, this framework can lead to compounds with high specificity and potency.
Derivatives of the related 7-azabicyclo[2.2.1]heptane structure have been developed as inhibitors of glycosidases. Enantiomerically pure bicyclic 1,2-diamines synthesized from this scaffold were evaluated and showed potential as glycosidase inhibitors, demonstrating the utility of this rigid core in mimicking the transition state of enzymatic reactions or binding to the active site with high affinity.
In the field of neuroscience, the bicyclo[2.2.1]heptyl ring is a key component in certain non-competitive NMDA receptor antagonists. These antagonists are structurally similar to phencyclidine (PCP) but replace the cycloalkyl ring with the polycyclic bicyclo[2.2.1]heptane system. This structural modification is crucial for modulating the pharmacological profile and is aimed at treating conditions associated with the over-activation of NMDA receptors.
The development of muscarinic receptor antagonists provides another example. Radioligand binding studies on new antagonists possessing the 2-alkyl-2-azabicyclo[2.2.1]heptane ring system were conducted to examine their selectivity for different receptor subtypes. The rigid nature of the bicyclic core was instrumental in achieving high potency, with some derivatives showing affinity in the sub-nanomolar range.
Table 2: Examples of Bicyclo[2.2.1]heptane-based Inhibitors and Antagonists
| Compound Type | Target | Therapeutic Area |
|---|---|---|
| 7-Azabicyclo[2.2.1]heptane 1,2-diamines | Glycosidases | Metabolic Disorders |
| Bicyclo[2.2.1]heptyl-piperidine derivatives | NMDA Receptors | Neurological Disorders |
| 2-Azabicyclo[2.2.1]heptane esters | Muscarinic Receptors | Various (e.g., CNS, autonomic) |
| 2-Oxa-bicyclo[2.2.1]heptane bisphosphate | P2Y1 Receptor | Thrombosis, etc. |
Application as a Catalyst or Catalyst Precursor in Organic Transformations
While this compound itself is not typically used directly as a catalyst, its chiral derivatives, particularly amino alcohols, serve as highly effective ligands in asymmetric catalysis. The rigid bicyclic framework provides a well-defined chiral environment that can induce high stereoselectivity in chemical reactions.
Chiral amino alcohols and aminodiols derived from (+)-camphor, which possesses the 1,7,7-trimethylbicyclo[2.2.1]heptane skeleton, have been successfully utilized as ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes. scirp.org In these reactions, the amino alcohol coordinates to the zinc atom, forming a chiral catalyst complex. This complex then directs the approach of the aldehyde, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. The stereochemical outcome is dictated by the rigid geometry of the camphor-derived ligand. scirp.org
For instance, compounds like (1R,2S,2'R,4R)-1,7,7-trimethyl-2-piperidin-2-ylmethyl-bicyclo[2.2.1]heptan-2-ol, synthesized from (+)-camphor, have been tested as ligands in the addition of diethylzinc to benzaldehyde, demonstrating moderate to good enantioselectivity. scirp.org The effectiveness of these ligands stems from the predictable and sterically hindered environment created by the bicyclic core, which allows for efficient chiral induction.
Model Compound for Fundamental Reactivity Studies in Bridged Systems
The bicyclo[2.2.1]heptane system is a cornerstone for the study of reactivity and reaction mechanisms in bridged polycyclic compounds due to its unique structural features, including significant ring strain and restricted geometry.
The high degree of strain within the bicyclic system is a driving force for certain reactions. For example, retro-condensation reactions on substituted bicyclo[2.2.1]heptene systems are driven by the release of this strain, leading to the stereoselective formation of highly functionalized cyclopentene or pyrrolidine scaffolds. nih.gov This makes the scaffold an excellent model for studying the influence of ring strain on reaction pathways. nih.gov
Furthermore, the rigid framework is ideal for studying carbocation rearrangements, most notably the Wagner-Meerwein rearrangement. wikipedia.orgspcmc.ac.in This reaction is a class of carbocation 1,2-rearrangement where an alkyl group migrates to an adjacent carbocation center. wikipedia.org The conversion of isoborneol (B83184) (an isomer of a trimethyl-substituted this compound) to camphene is a classic example that was pivotal in the historical development of carbocation theory. wikipedia.org The fixed geometry of the bicyclic system prevents conformational rotations, allowing for a clear study of the stereoelectronic requirements of such rearrangements. researchgate.netresearchgate.net
Solvolysis reactions of bicyclo[2.2.1]heptyl derivatives have also been extensively studied to understand the role of neighboring group participation and the stability of carbocation intermediates. The stereochemistry of the leaving group (exo vs. endo) dramatically affects the reaction rate and the products formed, providing deep insights into the electronic structure and reactivity of non-classical carbocations. For example, the solvolysis rate of 3-phenyl-3-aza-endo-tricyclo[3.2.1.02,4]oct-anti-8-yl p-toluenesulfonate, which contains a bicyclo[2.2.1]heptane-like core, is approximately 10⁹ times faster than that of the parent 7-halobicyclo[2.2.1]heptane, demonstrating powerful neighboring group participation. researchgate.net
The stereoselectivity of reactions such as epoxidation is also heavily influenced by the bicyclic structure. The epoxidation of norbornene (bicyclo[2.2.1]hept-2-ene) predominantly gives the exo-epoxide due to steric hindrance from the endo C-H bonds, making it a model system for studying steric effects in addition reactions. researchgate.net
Q & A
Q. Table 1: Key Derivatives and Synthesis Routes
Basic: How is structural characterization of bicyclic alcohols performed?
Spectroscopic techniques are critical:
- NMR : Assign bridgehead protons (δ 1.2–2.5 ppm) and hydroxyl groups (δ 1.8–2.2 ppm, exchange with D₂O). Stereochemistry is confirmed via NOESY (e.g., endo vs. exo configurations) .
- GC-MS : Used for purity assessment and identification of derivatives (e.g., 1,7,7-trimethyl in Eucalyptus oil at m/z 154 [M⁺-H₂O]) .
- X-ray crystallography : Resolves absolute configuration, as seen in (1R,2R,4S)-acetate derivatives .
Advanced: What strategies enable stereoselective synthesis of this compound enantiomers?
Enantioselectivity is achieved via:
- Chiral catalysts : Sharpless epoxidation or Jacobsen kinetic resolution for ketone intermediates .
- Biotransformation : Nicotiana tabacum cell cultures selectively oxidize (1S)-endo isomers to ketones (e.g., (1R)-borneol conversion to camphor) with >90% enantiomeric excess .
- Chiral chromatography : Use of β-cyclodextrin columns to resolve racemic mixtures .
Advanced: How do biotransformation pathways affect the metabolic fate of bicyclic alcohols?
In microbial or plant cell systems (e.g., Nicotiana tabacum), enantioselective oxidation dominates:
- (1R)-Borneol is oxidized to camphor, while (1S)-enantiomers remain unreacted .
- Experimental design requires controlled pH (6.5–7.5) and aeration to optimize enzyme activity. Metabolite profiling via LC-HRMS identifies intermediates like norborneol ketones .
Advanced: How can computational modeling predict reactivity in this compound derivatives?
DFT calculations (B3LYP/6-311+G(d,p)) model:
- Bridgehead reactivity : Electron-deficient bridgehead carbons in norborneol derivatives show higher susceptibility to electrophilic attack .
- Hydrogen bonding networks : Stabilize endo configurations (ΔG ≈ 2.3 kcal/mol lower than exo) .
- Solvent effects : Polar solvents (e.g., ethanol) stabilize transition states in SN2 reactions at bridgehead positions.
Advanced: How to resolve contradictions in spectral data for bicyclic alcohols?
Discrepancies often arise from stereochemical variations or impurity co-elution :
- Case study : GC-MS of Eucalyptus oil fractions showed 14.4% 1,7,7-trimethyl derivative but omitted stereochemical data, leading to misassignment .
- Resolution : Combine chiral HPLC (e.g., Chiralpak IA) with vibrational circular dichroism (VCD) to confirm absolute configuration .
Basic: What purification techniques are optimal for this compound?
- Flash chromatography : Silica gel (230–400 mesh) with hexane:EtOAc (4:1) effectively separates diastereomers .
- Crystallization : Low-temperature recrystallization from n-hexane yields high-purity endo isomers (mp 208–210°C) .
- Safety note : Use fume hoods and nitrile gloves due to volatility (flash point 140°F) .
Advanced: What role do bicyclic alcohols play in antimicrobial studies?
In Eucalyptus globulus essential oil, 1,7,7-trimethyl-Bicyclo[2.2.1]heptan-2-ol (14.4% in n-hexane fraction) exhibits MIC values of 0.5 µg/mL against Enterococcus faecium. Mechanistic studies suggest membrane disruption via hydroxyl group interaction with lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
